3-Methoxy-3-methylbutan-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxy-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(7)6(2,3)8-4;/h5H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYYVENJEJERRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-72-6 | |
| Record name | 3-methoxy-3-methylbutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-3-methylbutan-2-amine hydrochloride involves several steps. One common method starts with the alkylation of 3-methoxy-3-methylbutan-2-ol with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in simpler amine derivatives .
Scientific Research Applications
3-Methoxy-3-methylbutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-methoxy-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs, highlighting differences in substituents, synthesis, and properties:
Key Differences and Trends:
Substituent Effects: The methoxy group in 3-methoxy-3-methylbutan-2-amine increases polarity compared to non-oxygenated analogs like 3,3-dimethylbutan-2-amine . This may influence solubility and binding interactions in pharmacological contexts. Steric hindrance varies significantly: the cyclobutane derivative () introduces rigidity, whereas isoindolinyl derivatives () add planar aromatic bulk .
Synthetic Complexity :
- The use of Pd-catalyzed hydrogenation () is common for deprotecting benzyl groups, whereas Boc-protection strategies () are preferred for amine intermediates in multistep syntheses .
Physicochemical Properties :
- Collision cross-section (CCS) data for 3-methoxy-3-methylbutan-2-amine (125.7 Ų for [M+H]+) suggests moderate size and compactness . Comparable data for stereoisomers (e.g., (2S)-3-methoxybutan-2-amine) is lacking, limiting direct comparisons .
Commercial Availability :
- This compound is listed as discontinued by suppliers like CymitQuimica, whereas cyclobutane and isoindolinyl analogs remain in exploratory R&D phases .
Research Implications and Limitations
Biological Activity
3-Methoxy-3-methylbutan-2-amine hydrochloride, also known as a methoxy-substituted amine, has gained attention in various fields of research due to its potential biological activities and applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure : The compound features a methoxy group and a secondary amine, contributing to its unique reactivity and biological interactions.
Synthesis : Common synthetic routes involve the alkylation of 3-methoxy-3-methylbutan-2-ol with amine sources under controlled conditions. Industrial methods utilize continuous flow reactors for efficiency and consistency in product quality.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity.
- Ionic Interactions : The hydrochloride form enhances solubility, facilitating interaction with charged biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Properties : There is evidence suggesting that it may have inhibitory effects on certain bacterial strains, although further research is needed to elucidate these findings .
- Potential Therapeutic Applications : Ongoing studies are exploring its use as a precursor in drug development, particularly in synthesizing compounds with enhanced biological activity .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various amine derivatives, including this compound. Results indicated that this compound showed significant inhibition against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers examined the effects of this compound on rodent models. The findings indicated alterations in behavior consistent with changes in neurotransmitter levels, highlighting its potential role in modulating neurological pathways .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 3-Methoxy-3-methylbutan-2-amine | Secondary Amine | Potential neurotransmitter modulation |
| (3-Methoxy-3-methylbutyl)amine | Tertiary Amine | Similar reactivity but different biological effects |
| 3-Methoxybutanol | Alcohol | Less reactive; primarily used as a solvent |
Q & A
Q. What are the standard synthetic routes for preparing 3-Methoxy-3-methylbutan-2-amine hydrochloride?
The synthesis typically involves reacting the free base amine (3-Methoxy-3-methylbutan-2-amine) with hydrochloric acid under controlled conditions to form the hydrochloride salt. Key parameters include temperature regulation (e.g., room temperature to 40°C), solvent selection (e.g., ethanol or diethyl ether), and stoichiometric ratios to ensure high yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors or byproducts .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, particularly the methoxy and methyl substituents. Mass spectrometry (MS) provides molecular weight validation. Additional techniques like Fourier-Transform Infrared (FTIR) spectroscopy identify functional groups (e.g., amine N-H stretches), while X-ray crystallography resolves steric configurations in crystalline forms .
Q. What are the solubility and stability profiles of this compound?
Hydrochloride salts of branched amines are generally water-soluble due to ionic interactions. Stability studies recommend storage in anhydrous conditions at 2–8°C to prevent hydrolysis or decomposition. Accelerated stability testing under varying pH (3–9) and temperature (25–60°C) can identify degradation pathways, such as cleavage of the methoxy group .
Q. How does this compound participate in common amine reactions?
The secondary amine group undergoes alkylation, acylation, and nucleophilic substitution. For example, in acylation, it reacts with acetyl chloride to form an amide. Steric hindrance from the methyl and methoxy groups may reduce reaction rates, necessitating catalysts like triethylamine or elevated temperatures .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?
The methoxy group exerts an electron-donating effect, stabilizing intermediates in reactions like Michael additions. Conversely, steric hindrance from the 3-methyl group can limit access to the amine’s lone pair, reducing nucleophilicity. Computational modeling (e.g., DFT calculations) quantifies these effects, guiding catalyst design for improved reaction efficiency .
Q. What methodologies resolve discrepancies in biological activity data across studies?
Contradictions may arise from impurities or enantiomeric variations. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiopurity. Dose-response assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) minimize variability. Meta-analyses comparing in vitro vs. in vivo data can reconcile mechanistic differences .
Q. What molecular targets and mechanisms are hypothesized for this compound in neuropharmacology?
Structural analogs suggest interactions with monoamine transporters (e.g., dopamine, norepinephrine). Radioligand binding assays using tritiated neurotransmitters quantify affinity. Electrophysiological studies on neuronal cultures assess functional effects, such as reuptake inhibition or receptor modulation. Comparative studies with known agonists/antagonists (e.g., amphetamines) clarify selectivity .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Industrial-scale synthesis requires optimizing reaction kinetics and heat dissipation. Continuous flow reactors improve yield consistency compared to batch processes. Downstream purification challenges include scaling column chromatography or transitioning to solvent-antisolvent crystallization. Process Analytical Technology (PAT) monitors critical quality attributes in real time .
Q. How does the compound’s stability vary under physiological conditions?
Simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) stability assays identify degradation products (e.g., demethylation). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks metabolic pathways in hepatocyte models. Stabilization strategies may include prodrug formulations or encapsulation in liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
